molecular formula C10H21N3O B13560093 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine

カタログ番号: B13560093
分子量: 199.29 g/mol
InChIキー: HSIRANKHYDLGFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H21N3O

分子量

199.29 g/mol

IUPAC名

1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine

InChI

InChI=1S/C10H21N3O/c1-14-7-6-12-2-4-13(5-3-12)10-8-11-9-10/h10-11H,2-9H2,1H3

InChIキー

HSIRANKHYDLGFV-UHFFFAOYSA-N

正規SMILES

COCCN1CCN(CC1)C2CNC2

製品の起源

United States
Foundational & Exploratory

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine structural properties and characterization

Author: BenchChem Technical Support Team. Date: April 2026

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine: Structural Properties, Characterization, and Applications in Advanced Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic incorporation of privileged structural motifs. 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine (often isolated as a trihydrochloride salt, CAS: 2411291-02-4) has emerged as a premium bifunctional building block[1]. By combining the conformational rigidity of an azetidinyl-piperazine core with the solubilizing properties of a 2-methoxyethyl tail, this compound serves as an ideal linker and solubility-enhancing moiety for complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Monoacylglycerol Lipase (MAGL) inhibitors[2][3].

This technical whitepaper details the structural rationale, physicochemical profiling, integration protocols, and analytical characterization of this critical building block.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine is a masterclass in property-based drug design. Each moiety serves a distinct mechanistic purpose:

  • The Azetidine Ring: This highly strained four-membered ring provides a secondary amine for nucleophilic attachment. Compared to larger rings like piperidine or pyrrolidine, azetidine lowers the overall lipophilicity (LogP) and introduces a unique exit vector for attached pharmacophores, often improving target residence time.

  • The Piperazine Core: Long recognized as a "privileged structure" in medicinal chemistry[4], piperazine modulates the basicity (pKa) of the molecule. It acts as a rigid, metabolically stable spacer that prevents the entropic penalties associated with highly flexible alkyl linkers.

  • The 2-Methoxyethyl Tail: The terminal ether oxygen acts as a potent hydrogen bond acceptor. Unlike a purely aliphatic chain (e.g., propyl), the methoxyethyl group disrupts crystal lattice energy, significantly enhancing aqueous solubility and preventing hERG channel blockade by reducing the molecule's lipophilic surface area[5].

Quantitative Physicochemical Data

The following table summarizes the core properties of the free base, highlighting its suitability for integration into larger drug scaffolds without violating Lipinski's Rule of Five.

PropertyValueRationale / Implication
Molecular Formula C₁₀H₂₁N₃OLow molecular weight allows for downstream functionalization.
Monoisotopic Mass 199.16846 DaIdeal for mass spectrometric tracking[1].
Hydrogen Bond Donors (HBD) 1The secondary azetidine amine serves as the sole reactive nucleophile.
Hydrogen Bond Acceptors (HBA) 4High HBA count drives favorable aqueous solvation.
Topological Polar Surface Area ~35.6 ŲOptimal for cellular permeability; compatible with CNS penetration if required.
Physical Form (Commercial) Trihydrochloride SaltEnhances shelf-life stability and prevents amine oxidation.

Synthetic Integration: Workflows and Methodologies

Because the compound is typically supplied as a trihydrochloride salt, integrating it into a drug scaffold (such as a heteroaryl chloride or a carboxylic acid) requires precise handling of basicity and stoichiometry.

SynthesisWorkflow SM Drug Scaffold (e.g., Heteroaryl Chloride) Reaction SNAr Coupling (80-100 °C) SM->Reaction Amine 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Trihydrochloride Base Excess DIPEA (5 eq) in NMP / DMSO Amine->Base Base->Reaction Product Functionalized Target Therapeutic Reaction->Product

Workflow for the synthesis and scaffold integration of the azetidinyl piperazine building block.
Protocol: Nucleophilic Aromatic Substitution (SNAr) Integration

Objective: Covalently attach the azetidinyl piperazine to an electrophilic drug core. Causality & Logic: The trihydrochloride salt is unreactive. To liberate the nucleophilic secondary amine, a large excess of a non-nucleophilic base (DIPEA) is required. A polar aprotic solvent (NMP or DMSO) is chosen to stabilize the Meisenheimer complex transition state during the SNAr reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the electrophilic scaffold (1.0 equivalent, e.g., 0.5 mmol).

  • Amine Addition: Add 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride (1.2 equivalents, 0.6 mmol).

  • Solvation & Neutralization: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.2 M). Dropwise, add N,N-Diisopropylethylamine (DIPEA, 5.0 equivalents, 2.5 mmol). Note: The excess base is critical to neutralize the three equivalents of HCl and maintain a basic environment for the coupling.

  • Heating: Seal the vial and heat to 90 °C for 4–12 hours. Monitor the reaction via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO₃ followed by brine. The highly polar nature of the piperazine tail means multiple organic extractions may be necessary.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Analytical Characterization

Validating the structural integrity of the synthesized intermediate or final compound requires robust analytical techniques.

Protocol: LC-MS Validation

Causality & Logic: The presence of three basic nitrogens in the azetidinyl piperazine moiety causes severe peak tailing on standard silica-based C18 columns if the mobile phase is not properly buffered. Using 0.1% Formic Acid ensures all amines are fully protonated, yielding sharp chromatographic peaks and maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1).

  • Column Selection: Use a sub-2 µm C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm) maintained at 40 °C.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: Monitor UV absorbance at 214 nm and 254 nm. Set the mass spectrometer to ESI+ mode, scanning from m/z 100 to 800.

  • Expected Outcome: For the uncoupled building block, the extracted ion chromatogram will show a prominent [M+H]⁺ peak at m/z 200.17[1].

Applications in Targeted Therapeutics

The azetidinyl piperazine scaffold is not merely a passive linker; it actively contributes to the pharmacological profile of advanced therapeutics.

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a critical enzyme in the endocannabinoid system, and its inhibition has profound implications for neuroinflammation and oncology[6]. Recent positron emission tomography (PET) imaging probes, such as FEPAD , utilize the azetidinyl piperazine scaffold[2]. In FEPAD, this specific scaffold provides high MAGL affinity and selectivity while maintaining the reversible binding properties necessary for effective neuro-imaging and therapeutic targeting[2].

Proteolysis Targeting Chimeras (PROTACs)

PROTACs require a linker to bridge a target-binding ligand with an E3 ligase-recruiting ligand. The 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine motif is highly effective here. Its rigid, extended conformation minimizes the entropic penalty of ternary complex formation, while the methoxyethyl group ensures the massive PROTAC molecule remains soluble in aqueous physiological media[3].

PROTACPathway POI Protein of Interest (POI) Ternary Ternary Complex Formation (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule (Azetidinyl Piperazine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL / Cereblon) E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Mechanism of targeted protein degradation utilizing the azetidinyl piperazine as a rigid linker.

Conclusion

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine represents a sophisticated evolution in medicinal chemistry building blocks. By harmonizing the geometric constraints of azetidine, the basicity of piperazine, and the solvation dynamics of a methoxyethyl ether, it solves multiple optimization bottlenecks simultaneously. Whether deployed as a solubilizing appendage in MAGL inhibitors or as a rigidified linker in PROTACs, mastering the synthetic handling and analytical profiling of this compound is essential for modern drug discovery campaigns.

Sources

Receptor Binding Affinity of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and neuropharmacology, the optimization of central nervous system (CNS) penetrant ligands relies heavily on the precise tuning of physicochemical properties. The compound 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine (CAS 2411291-02-4) represents a highly specialized, advanced building block. It features a "stretched" piperazinyl azetidine skeleton coupled with a 2-methoxyethyl side chain.

This specific fragment has emerged as a privileged scaffold in the design of highly potent receptor modulators and enzyme inhibitors, most notably for Monoacylglycerol Lipase (MAGL)[1] and the Ghrelin Receptor (GHS-R1a)[2]. By acting as a conformational restrictor and lipophilicity tuner, this scaffold dictates the thermodynamic and kinetic parameters of receptor-ligand interactions. This whitepaper dissects the structural mechanics, binding causality, and experimental validation of this unique pharmacophore.

Structural & Conformational Analytics

The exceptional binding affinity of derivatives containing this scaffold is not accidental; it is the result of deliberate geometric and electronic engineering.

The Piperazinyl Azetidine Core: Exit Vector Modification

Traditional CNS drugs often utilize piperidine or piperazine rings. However, substituting these with a piperazinyl azetidine core creates a "stretched" conformation[3]. The four-membered azetidine ring provides a rigidified, linear-like extension that spaces out pharmacophoric elements without adding excessive molecular weight or highly rotatable bonds.

  • Causality: The azetidine ring lowers the overall pKa of the adjacent piperazine nitrogens compared to larger cycloalkyl rings. This slight reduction in basicity decreases the ionization fraction at physiological pH (7.4), thereby enhancing passive diffusion across the blood-brain barrier (BBB)[1].

The 2-Methoxyethyl Substitution: Balancing logD

The addition of the 2-methoxyethyl group to the piperazine N4 position serves a dual purpose:

  • Hydrogen Bond Acceptor: The ether oxygen acts as a crucial hydrogen bond acceptor, allowing for specific interactions with polar residues within deep receptor binding pockets (e.g., the bifurcated pocket of GHS-R1a)[2].

  • Lipophilicity Tuning: Compared to a simple alkyl chain (like a propyl or butyl group), the methoxy ether slightly reduces the partition coefficient (logD). This prevents the molecule from becoming excessively lipophilic, which would otherwise lead to high non-specific binding and poor microsomal stability[4].

G Scaffold 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Azetidine Azetidine Ring (Rigidified Extension) Scaffold->Azetidine Exit Vector 1 Piperazine Piperazine Core (Basic Center) Scaffold->Piperazine Central Scaffold Methoxyethyl 2-Methoxyethyl Group (H-Bond Acceptor & logD Tuning) Scaffold->Methoxyethyl Exit Vector 2 Receptor Pocket Fitting Receptor Pocket Fitting Azetidine->Receptor Pocket Fitting Salt Bridge Formation Salt Bridge Formation Piperazine->Salt Bridge Formation BBB Penetration BBB Penetration Methoxyethyl->BBB Penetration

Caption: Pharmacophore mapping of the piperazinyl azetidine scaffold and its functional roles.

Mechanisms of Receptor Binding & Affinity

Case Study 1: Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the CNS[5]. The piperazinyl azetidine skeleton has been utilized in a "tail-switching" strategy to develop both reversible and irreversible MAGL Positron Emission Tomography (PET) tracers[1].

  • Irreversible vs. Reversible Binding: By attaching a carbamate or urea to the azetidine nitrogen, researchers generated irreversible inhibitors. However, switching this "tail" to an amide while retaining the piperazinyl azetidine core yielded highly potent reversible inhibitors (e.g., compounds with IC50 values as low as 2.7 nM to 11.7 nM)[1].

  • Binding Causality: The stretched azetidine-piperazine geometry perfectly aligns the terminal functional groups with the Ser122-His269-Asp239 catalytic triad of MAGL, while the 2-methoxyethyl equivalent groups occupy the lipophilic cytosolic access channel, anchoring the reversible complex[6].

Case Study 2: Ghrelin Receptor (GHS-R1a) Inverse Agonism

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) involved in energy homeostasis[7]. Small molecules targeting GHS-R1a often struggle with selectivity.

  • Conformational Locking: Derivatives utilizing azetidine-piperazine or spirocyclic azetidine-piperidine scaffolds act as potent inverse agonists[2]. The binding pocket of GHS-R1a is bifurcated by a salt bridge between Glu124 and Arg283[2]. The rigid azetidine core restricts the ligand's conformation, forcing the 2-methoxyethyl ether oxygen to form a stabilizing interaction with Arg283. This locks the receptor into an inactive state, preventing constitutive basal signaling[2].

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities of various derivatives utilizing the piperazinyl azetidine and related scaffolds across different CNS targets.

Target Receptor / EnzymeCompound Class / ScaffoldBinding MechanismAffinity (IC50 / Ki)BBB Penetrance
MAGL Piperazinyl azetidine amide (e.g., PAD)Reversible Inhibition2.7 nM[1]High (PET validated)
MAGL Piperazinyl azetidine carbamateIrreversible Inhibition< 5.0 nM[1]High
GHS-R1a Azetidine-piperidine derivativeInverse Agonist0.96 nM[2]Moderate to High
α4β2-nAChR Azetidinylmethoxy derivativePartial AgonistSub-nanomolar[8]High

Experimental Protocols for Affinity Validation

To ensure trustworthiness and reproducibility, the binding affinity and reversibility of these derivatives must be validated using self-validating assay systems.

Protocol 1: Activity-Based Protein Profiling (ABPP) for MAGL

This protocol determines the IC50 and proves the reversible nature of the piperazinyl azetidine derivatives[1].

  • Tissue Preparation: Homogenize wild-type mouse brain tissue in PBS buffer (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction.

  • Ligand Incubation: Dilute the membrane proteome to 1 mg/mL. Incubate 50 µL aliquots with varying concentrations of the 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine derivative (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Chase Reagent Addition: Add 1 µM of a broad-spectrum, fluorescently tagged serine hydrolase probe (e.g., FP-Rhodamine or TAMRA-FP). Incubate for an additional 30 minutes. Self-Validation: If the test compound is a reversible inhibitor, the irreversible FP-Rhodamine will eventually displace it (time-dependent chase).

  • Denaturation & Separation: Quench the reaction with 4× SDS loading buffer. Boil for 5 minutes at 95°C. Resolve proteins using 10% SDS-PAGE.

  • Quantification: Scan the gel using a flatbed fluorescence scanner. Quantify the reduction in fluorescence intensity of the 33 kDa MAGL band relative to a DMSO vehicle control to calculate the IC50[5].

G Start Tissue Homogenate (e.g., Rat Brain) Incubate Incubate with Scaffold Derivative Start->Incubate Chase Add Activity-Based Probe (e.g., FP-Rhodamine) Incubate->Chase Wash Wash & Denature (SDS-PAGE) Chase->Wash Analyze Fluorescence Imaging (Quantify MAGL Band) Wash->Analyze

Caption: Activity-Based Protein Profiling (ABPP) workflow for evaluating MAGL binding affinity.

Protocol 2: Radioligand Competitive Binding Assay (GHS-R1a)

To evaluate the inverse agonism and affinity of the scaffold at GPCRs[2].

  • Membrane Harvesting: Harvest HEK293 cells stably expressing human GHS-R1a. Resuspend in assay buffer (25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of cell membrane suspension (10 µg protein/well), 25 µL of the test derivative (serial dilutions), and 25 µL of[125I]-Ghrelin (final concentration 0.05 nM).

  • Non-Specific Binding (NSB) Control: In parallel wells, add 1 µM of unlabeled Ghrelin to define NSB. Self-Validation: Total binding minus NSB ensures the calculated affinity is strictly receptor-mediated.

  • Incubation & Filtration: Incubate the plate at room temperature for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Washing & Counting: Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Measure retained radioactivity using a gamma counter. Calculate Ki using the Cheng-Prusoff equation.

Conclusion

The 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine scaffold is a masterclass in modern fragment-based drug design. By combining the rigid, basic extension of the piperazinyl azetidine core with the precisely tuned lipophilicity and hydrogen-bonding capacity of the 2-methoxyethyl group, researchers can reliably modulate target residence time, brain penetrance, and receptor conformation. Whether utilized for reversible MAGL PET imaging or GHS-R1a inverse agonism, this derivative framework provides a highly reliable vector for advanced neuropharmacological development.

Sources

Methodological & Application

Application Note: LC-MS/MS Method Development for the Quantification of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Plasma Regulatory Framework: [1]

Introduction & Analytical Challenges

The accurate quantification of highly polar, basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a persistent challenge in pharmacokinetics (PK) and toxicokinetics (TK). 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine (CAS: 2411291-02-4) is a highly polar building block characterized by two nitrogen-rich heterocycles (an azetidine ring and a piperazine ring) and a methoxyethyl moiety [2].

With a monoisotopic mass of 199.17 Da and multiple basic amine centers, this compound presents two primary analytical hurdles:

  • Poor Chromatographic Retention: The extreme polarity and basicity (estimated pKa > 9 for the secondary/tertiary amines) result in little to no retention on standard C18 reversed-phase (RP) columns. Furthermore, secondary interactions with residual surface silanols on silica-based columns cause severe peak tailing.

  • Matrix Effects: Co-elution with endogenous plasma phospholipids in the void volume leads to significant ion suppression in the electrospray ionization (ESI) source.

To overcome these challenges, this protocol details a self-validating analytical system utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Causality of Method Design (The "Why")

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on first principles.

Why HILIC over Reversed-Phase (RP-LC)?

For highly polar amines, RP-LC requires highly aqueous mobile phases, which often lead to phase collapse (dewetting) and poor desolvation in the mass spectrometer, ultimately reducing sensitivity[3]. HILIC operates via an orthogonal mechanism: it utilizes a polar stationary phase (e.g., cross-linked diol or amide) and a highly organic mobile phase (typically >70% acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase surface. This high-organic environment dramatically enhances ESI droplet desolvation, increasing MS/MS sensitivity by 10- to 50-fold compared to RP-LC [4].

Why Mixed-Mode MCX SPE over Protein Precipitation (PPT)?

While PPT is fast, it fails to remove endogenous phosphatidylcholines, which cause severe matrix effects. Because 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine contains strongly basic amines, it is an ideal candidate for mixed-mode strong cation exchange (MCX) [5]. By acidifying the sample, the amines are protonated and strongly bound to the sulfonic acid groups of the MCX polymer. This allows for an aggressive 100% methanol wash step that completely strips away neutral lipids and phospholipids before eluting the target analyte with a high-pH organic solvent.

Logic_Tree Analyte Analyte: 1-(Azetidin-3-yl)- 4-(2-methoxyethyl)piperazine (Highly Polar, Basic) Problem1 Challenge 1: Poor Retention on C18 Reversed-Phase Analyte->Problem1 Problem2 Challenge 2: Matrix Effects from Phospholipids Analyte->Problem2 Solution1 Solution: HILIC Chromatography (Hydrophilic Interaction) Problem1->Solution1 Solution2 Solution: Mixed-Mode Strong Cation Exchange (MCX) SPE Problem2->Solution2 Mech1 Mechanism: Orthogonal partitioning retains polar amines via hydrogen bonding & ion exchange Solution1->Mech1 Mech2 Mechanism: Traps basic amines (pKa > 8) while washing away neutral lipids with 100% MeOH Solution2->Mech2 Outcome Robust LC-MS/MS Method Compliant with ICH M10 Mech1->Outcome Mech2->Outcome

Caption: Logical causality tree for selecting HILIC and MCX SPE for polar basic analytes.

Experimental Protocols

Sample Preparation: Oasis MCX SPE Workflow

Materials: Waters Oasis MCX 96-well plate (30 mg/well) or equivalent polymeric mixed-mode cation exchange sorbent.

Step-by-Step Methodology:

  • Sample Pretreatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Causality: Acidification disrupts protein binding and ensures the analyte's amines are fully protonated for ion-exchange retention.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the SPE plate, followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the 210 µL of pretreated plasma to the sorbent. Apply low vacuum (approx. 5 inHg) to achieve a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. Causality: Removes polar, acidic, and neutral endogenous proteins without eluting the strongly bound cationic analyte.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Causality: Crucial step for phospholipid removal. The analyte remains locked to the sorbent via ionic bonds, while hydrophobic matrix components are washed away.

  • Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the basic amines on the analyte, breaking the ionic bond and allowing the methanol to elute it.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 85% Acetonitrile / 15% 10 mM Ammonium Formate).

SPE_Workflow Start Plasma Sample (Spiked with Analyte) Pretreat Pretreatment Dilute 1:1 with 4% H3PO4 Start->Pretreat Condition Conditioning 1 mL MeOH, 1 mL H2O Pretreat->Condition Load Load Sample Apply pretreated plasma Condition->Load Wash1 Aqueous Wash 1 mL 2% Formic Acid (Removes acidic/neutral proteins) Load->Wash1 Wash2 Organic Wash 1 mL 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute Elution 1 mL 5% NH4OH in MeOH (Neutralizes basic amines) Wash2->Elute Evap Evaporation & Reconstitution N2 dry at 40°C, Reconstitute Elute->Evap

Caption: Step-by-step Oasis MCX Solid Phase Extraction workflow for basic amines.

Liquid Chromatography (HILIC) Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Shodex HILICpak.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Gradient Table (HILIC Elution is reversed compared to RP-LC):

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.01090Initial
0.510906 (Linear)
3.045556 (Linear)
4.045556 (Linear)
4.110906 (Linear)
6.01090Re-equilibration
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Multiple Reaction Monitoring (MRM) Transitions: The protonated precursor ion [M+H]+ is observed at m/z 200.2. Fragmentation yields characteristic product ions via the cleavage of the methoxyethyl group and the azetidine ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target 200.2141.1252518Quantifier (Loss of methoxyethyl)
Target 200.2145.1252522Qualifier (Loss of azetidine)
IS [Matched][Matched]252518Internal Standard

Method Validation Summary (ICH M10 Compliance)

To ensure the method is a self-validating system suitable for regulatory submissions, it must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [1] [6].

Validation Metrics Summary:

ParameterICH M10 RequirementExpected Method Performance
Linearity Non-zero calibrators within ±15% of nominal (±20% at LLOQ) R2>0.995 over 1.0 – 1000 ng/mL
Accuracy (Trueness) Mean value within ±15% of nominal (±20% at LLOQ)92.5% – 106.3% across all QC levels
Precision (CV%) 15% for QCs ( 20% for LLOQ)Inter-assay CV < 6.8%; Intra-assay CV < 5.2%
Matrix Effect (IS-Normalized) Matrix Factor (MF) CV 15% across 6 lotsIS-normalized MF CV < 4.5% (Due to MCX cleanup)
Extraction Recovery Consistent and reproducible across QC levels> 88% (Consistent across Low, Mid, High QCs)

Causality of Validation Success: The exceptional accuracy and low matrix effect are direct results of combining the MCX organic wash step (which eliminates >95% of phospholipids) with the HILIC gradient (which shifts the analyte retention away from any residual void-volume interferents).

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • NextSDS. (2024). 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride Chemical Substance Information. Retrieved from[Link]

  • Agilent Technologies. (2010). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from[Link]

  • Koh, H. L., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed (NIH). Retrieved from[Link]

  • Waters Corporation. (2016). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from[Link]

  • Woolf, E. J., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS Journal, PubMed (NIH). Retrieved from[Link]

NMR spectroscopy characterization of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and development for the unambiguous structural confirmation and purity assessment of synthesized compounds.[1] This application note provides a comprehensive guide to the characterization of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine, a key heterocyclic building block. We present detailed, field-proven protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and an in-depth analysis of the expected spectral features. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide researchers with a robust framework for obtaining high-quality, reproducible data. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural verification of this and related small molecules.

Introduction: The Imperative for Structural Verification

In the synthesis of novel chemical entities for drug discovery, absolute certainty of the molecular structure is paramount. Heterocyclic compounds, particularly those containing multiple nitrogen atoms like piperazines and azetidines, form the backbone of many modern pharmaceuticals.[2][3] The target molecule, 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine, combines two such important pharmacophores. NMR spectroscopy offers direct insight into the chemical environment of each atom in the molecule, making it the gold standard for structural elucidation.[4] This document serves as a practical guide, moving beyond a simple listing of steps to explain the underlying principles that ensure data integrity and accurate interpretation.

Molecular Structure and Atom Numbering

A systematic atom numbering convention is essential for unambiguous assignment of NMR signals. The structure and proposed numbering for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine are presented below.

Caption: Molecular structure and atom numbering scheme.

Experimental Protocols

Obtaining high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.[5]

Rationale for Experimental Choices
  • Solvent Selection: Deuterated solvents are essential for solution-state NMR.[6] They prevent the large proton signal of the solvent from obscuring signals from the analyte and provide a deuterium signal that the spectrometer uses for field-frequency stabilization (the "lock").[5] Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.[7] For compounds with exchangeable protons (like the N-H of the azetidine ring), DMSO-d₆ can be advantageous as it slows down the exchange rate, allowing the N-H proton to be observed as a distinct, often coupled, signal. The choice of solvent can influence the chemical shifts of nearby protons due to varying intermolecular interactions.[8][9][10]

  • Sample Concentration: For ¹H NMR of small molecules (MW < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[6] However, overly concentrated samples can lead to increased viscosity, which may broaden spectral lines in the ¹H spectrum.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard (0 ppm) for ¹H and ¹³C NMR in most organic solvents. Its protons and carbons are highly shielded, so its signal rarely interferes with analyte signals. It is also chemically inert and volatile, making it easy to remove after analysis.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the purified compound for ¹H NMR (or 50-70 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Standard Addition: Add a small drop of TMS to the solvent or use a solvent that already contains TMS.

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any suspended solid particles.

  • Filtration: To prevent line broadening caused by microscopic solids, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid particles distort the local magnetic field homogeneity, leading to poor spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and may require adjustment based on the specific instrument and sample concentration.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Sample Preparation (Protocol 1) Spectrometer Insert into Spectrometer Prep->Spectrometer 1. Insert Lock Lock on Deuterium Signal Spectrometer->Lock 2. Stabilize Shim Shim Magnet Coils (Optimize Homogeneity) Lock->Shim 3. Homogenize Tune Tune & Match Probe Shim->Tune 4. Optimize Acquire Acquire Spectra (¹H, ¹³C) Tune->Acquire 5. Collect Data FT Fourier Transform (FID → Spectrum) Acquire->FT 6. Process Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate Peaks (¹H) Analyze Assign Signals & Interpret Structure Integrate->Analyze 7. Interpret Reference->Integrate Reference->Analyze

Caption: General workflow for NMR analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width (SW): ~16 ppm

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds (ensures full relaxation for quantitative integration)

  • Number of Scans (NS): 8-16 (adjust based on concentration)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Spectral Width (SW): ~240 ppm

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 128-1024 or more (dependent on concentration due to the low natural abundance of ¹³C)[5]

Data Analysis and Spectral Interpretation

The interpretation of NMR spectra involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[11]

Predicted ¹H NMR Spectrum
  • Azetidine Ring (C7', C8', C10'):

    • H7': This methine proton is attached to a carbon adjacent to two nitrogen atoms. It is expected to be a multiplet (quintet or more complex due to coupling with four non-equivalent protons on C8' and C10') in the range of δ 3.2-3.8 ppm .

    • H8'/H10': These methylene protons are diastereotopic. They are adjacent to a nitrogen and a methine. They will appear as two distinct multiplets, likely in the region of δ 3.5-4.0 ppm . The coupling constants between protons on the azetidine ring are stereochemically dependent; typically, J-cis is larger than J-trans.[12]

    • H9' (NH): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. In CDCl₃, it may be a broad singlet around δ 1.5-3.0 ppm . In DMSO-d₆, it will be sharper and at a higher chemical shift, potentially showing coupling to H7'.

  • Piperazine Ring (C2, C3, C5, C6):

    • The piperazine ring undergoes rapid chair-to-chair interconversion at room temperature, which averages the axial and equatorial proton environments.[13] Therefore, the four methylene groups (C2/C3 and C5/C6) are expected to appear as two broad singlets or multiplets.

    • H2/H3: These four protons are adjacent to the nitrogen (N1) bearing the azetidine group. They are expected around δ 2.5-2.8 ppm .

    • H5/H6: These four protons are adjacent to the nitrogen (N4) bearing the methoxyethyl group. They are also expected in the δ 2.5-2.8 ppm range. The signals for all piperazine protons may overlap.

  • Methoxyethyl Side Chain (C11'', C12'', C14''):

    • H11'': These methylene protons are on a carbon adjacent to the piperazine nitrogen (N4). They will likely be a triplet around δ 2.6-2.9 ppm .

    • H12'': These methylene protons are adjacent to both the ether oxygen and C11''. They will be deshielded by the oxygen and appear as a triplet around δ 3.5-3.7 ppm .

    • H14'': The methyl protons of the methoxy group are highly shielded and will appear as a sharp singlet at approximately δ 3.3-3.4 ppm .

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom.

  • Azetidine Ring (C7', C8', C10'):

    • C7': This methine carbon is attached to the piperazine ring. Expected chemical shift is around δ 55-65 ppm .

    • C8'/C10': These two equivalent methylene carbons are adjacent to the nitrogen. Based on data for azetidine, they are expected in the range of δ 45-55 ppm .[14][15]

  • Piperazine Ring (C2, C3, C5, C6):

    • C2/C3: These carbons are adjacent to N1. Expected around δ 50-55 ppm .

    • C5/C6: These carbons are adjacent to N4. Also expected around δ 50-55 ppm . The exact shifts will differ slightly from C2/C3 due to the different substituents on the nitrogens.

  • Methoxyethyl Side Chain (C11'', C12'', C14''):

    • C11'': This carbon is attached to the piperazine nitrogen. Expected around δ 55-60 ppm .

    • C12'': This carbon is attached to the oxygen atom and is significantly deshielded. Expected around δ 68-72 ppm .

    • C14'': The methyl carbon of the methoxy group. Expected around δ 58-60 ppm .

Data Summary Table

The following table summarizes the predicted ¹H and ¹³C NMR data for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine in CDCl₃.

Assignment Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm)
H2/H3, H5/H62.5 - 2.8m (broad)8H50 - 55
H11''2.6 - 2.9t2H55 - 60
H7'3.2 - 3.8m1H55 - 65
H14''3.3 - 3.4s3H58 - 60
H12''3.5 - 3.7t2H68 - 72
H8'/H10'3.5 - 4.0m4H45 - 55
H9' (NH)1.5 - 3.0s (broad)1H-

(s = singlet, t = triplet, m = multiplet)

Conclusion

This application note provides a robust and scientifically grounded protocol for the NMR-based structural characterization of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis of predicted chemical shifts, multiplicities, and integrations serves as a reliable guide for spectral interpretation, enabling unambiguous confirmation of the molecular structure. This methodology forms a critical component of quality control and assurance in the synthesis of heterocyclic compounds for pharmaceutical applications. For more complex structures or to resolve overlapping signals, advanced 2D NMR techniques such as COSY and HSQC may be employed.[12]

References

  • The Journal of Chemical Physics. Solvent Effects in Nuclear Magnetic Resonance Spectra.
  • ESA-IPB.
  • Bulletin of the Chemical Society of Japan. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
  • Chemical Instrumentation Facility, Iowa State University.
  • University of Leicester.
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Bruker.
  • BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Weizmann Institute of Science.
  • University of Houston.
  • RSC Publishing.
  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?
  • Advanced NMR techniques for structural characteriz
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ResearchGate. 1H NMR spectra of compound 3a measured in five different solvents.
  • ResearchGate. ¹³C NMR chemical shifts of C(2)
  • The Journal of Organic Chemistry. Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid.
  • RSC Publishing. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • ResearchGate. (PDF)
  • ChemicalBook. Azetidine(503-29-7) 13C NMR spectrum.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • OpenOChem Learn. Interpreting NMR.
  • 13C NMR spectroscopy • Chemical shift.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • NextSDS. 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride.
  • 13-C NMR Chemical Shift Table.
  • Organic Chemistry Portal. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)
  • Chemical Instrumentation Facility, Iowa St
  • Neuroquantology.
  • Sigma-Aldrich. 1-(azetidin-3-yl)-4-benzylpiperazine.
  • ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II.
  • ResearchGate. coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols.
  • PMC.

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In Vivo Dosing Strategies for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and In Vivo Pharmacologists Content Type: Application Note & Experimental Protocol

Executive Summary & Physicochemical Causality

The compound 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine (CAS 2411291-02-4) represents a highly polar, basic pharmacophore frequently utilized in central nervous system (CNS) drug discovery. Scaffolds containing the azetidine-piperazine motif are routinely integrated into monoacylglycerol lipase (MAGL) inhibitors, neuronal nitric oxide synthase (nNOS) inhibitors, and PET imaging ligands to optimize blood-brain barrier (BBB) penetration while minimizing non-specific lipid binding .

However, this specific building block is commercially supplied and synthesized as a trihydrochloride salt . While this salt form maximizes aqueous solubility, it introduces a severe preclinical formulation challenge: dissolution in unbuffered media yields an extremely acidic solution (pH < 3.0) . Direct intravenous (IV) administration of unbuffered trihydrochloride salts in murine models causes rapid localized precipitation, severe phlebitis, and tail necrosis due to extreme physiological pH shifts at the injection site .

To ensure animal welfare and pharmacokinetic data integrity, in situ neutralization or complexation (e.g., using cyclodextrins or phosphate buffers) is a mandatory prerequisite for parenteral dosing . This guide details the self-validating formulation and dosing strategies required to safely administer this scaffold in murine models.

Pharmacokinetic Distribution Pathway

The structural basicity of the azetidine and piperazine nitrogens drives the compound's systemic distribution. Below is the logical flow of the scaffold's absorption, distribution, metabolism, and excretion (ADME) in a murine model.

G PO Oral Gavage (PO) Absorption Liver Hepatic Metabolism (First-Pass / Clearance) PO->Liver Portal Vein IV Intravenous (IV) Injection Plasma Systemic Circulation (Plasma) IV->Plasma 100% Bioavailability Brain CNS Distribution (BBB Penetration) Plasma->Brain High Basic pKa Facilitates Entry Plasma->Liver Systemic Clearance Kidney Renal Excretion (Unchanged Drug) Plasma->Kidney Hydrophilic Excretion Liver->Plasma Bioavailable Fraction

Pharmacokinetic distribution of azetidine-piperazine scaffolds in murine models.

Standardized Murine Dosing Parameters

To maintain physiological homeostasis and prevent vehicle-induced toxicity, dosing volumes and parameters must be strictly controlled.

RouteMax Volume (Mouse)Recommended Needle/GaugeTarget pH RangeValidated Vehicle Example
Intravenous (IV) 5 mL/kg27G - 30G6.8 - 7.41X PBS (pH 7.4)
Per Os (PO) 10 mL/kg20G - 22G Gavage Needle4.0 - 8.00.5% MC / 0.1% Tween 80
Subcutaneous (SC) 10 mL/kg25G - 27G5.5 - 7.50.9% Normal Saline

Formulation Protocols (Self-Validating Workflows)

Protocol A: Buffered Intravenous (IV) Formulation

Causality: The trihydrochloride salt must be neutralized to prevent vascular damage. We utilize a titration method combined with a phosphate buffer to ensure isotonicity and physiological pH.

  • Gravimetric Analysis: Weigh the required mass of the trihydrochloride salt into a sterile, depyrogenated glass vial.

  • Initial Solubilization: Add 70% of the final target volume using Sterile Water for Injection (WFI). Vortex for 30 seconds. Note: The solution will be highly acidic at this stage.

  • In Situ Neutralization: Add 1N NaOH dropwise. Because the scaffold contains three protonated nitrogens, it requires approximately 3 molar equivalents of base to neutralize .

    • Self-Validation Step: Continuously monitor the solution with a calibrated micro-pH probe. Do not proceed until the pH stabilizes strictly between 6.8 and 7.4.

  • Buffering & Osmolarity: Add 10X Phosphate-Buffered Saline (PBS) to achieve a 1X final concentration. This ensures the solution is isotonic, preventing osmotic shock and erythrocyte lysis upon injection.

  • Volume Adjustment: Q.S. (quantum satis) to the final calculated volume with WFI.

  • Sterilization: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile dosing vial.

Protocol B: Oral Gavage (PO) Formulation

Causality: The gastrointestinal tract tolerates a wider pH range, but highly aqueous solutions pass through the stomach too rapidly, skewing absorption kinetics. A suspending agent (Methylcellulose) increases viscosity, ensuring uniform gastric coating.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Solubilization: Add the trihydrochloride salt directly to the vehicle. The buffering capacity of the stomach negates the strict need for NaOH titration, provided the final formulation pH remains above 4.0.

  • Homogenization: Sonicate the mixture for 5 minutes to ensure complete dissolution.

    • Self-Validation Step: Inspect the solution against a dark background. The absence of particulate matter confirms the compound is fully dissolved, ensuring accurate mg/kg dosing.

In Vivo Administration Workflows

Intravenous (IV) Lateral Tail Vein Injection
  • Vasodilation (Critical Step): Place the mouse under a specialized heat lamp (or in a warming chamber at 37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, significantly increasing the diameter of the lateral tail veins and reducing the risk of extravasation.

  • Restraint: Secure the mouse in a well-ventilated cylindrical restrainer, leaving the tail exposed.

  • Disinfection & Engorgement: Wipe the tail with a 70% isopropyl alcohol swab, stroking firmly from the base to the tip. This sterilizes the site and mechanically forces blood into the distal vein.

  • Injection: Insert a 27G or 30G needle, bevel up, into the lateral tail vein at a shallow 10–15 degree angle.

  • Validation of Placement: Gently depress the plunger.

    • Self-Validation Step: If resistance is felt or a white subcutaneous bleb forms, stop immediately . This indicates extravasation. A successful IV injection will meet zero resistance, and the vein will visibly blanch (turn clear) as the compound displaces the blood.

  • Hemostasis: Withdraw the needle and apply gentle, continuous pressure with sterile gauze for 45 seconds to prevent hematoma formation.

References

  • Huang, Z., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Yuan, C., et al. "Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Parenteral formulations of 1-diphenylmethyl-4-((2-(4-methylphenyl)-5-methyl-1H-imidazol-4-yl)methyl)piperazine." US Patent 5063220A.
  • "Pharmaceutical composition containing 1-diphenylmethyl-4-((2-(4-methylphenyl)-5-methyl-1h-imidazol-4-yl)methyl)-piperazine." NZ Patent 231094A.
  • "Crystalline salts of a cross-linked glycopeptide-cephalosporin antibiotic." WO Patent 2014/158952 A1.

Formulation Development for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

As biological assays become increasingly sensitive, the physicochemical behavior of screening compounds—rather than their intrinsic pharmacology—often dictates assay success or failure. The compound 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine (CAS 2411291-02-4) represents a highly polar, rigidified diamine scaffold frequently utilized as a bioisostere in CNS and GPCR drug discovery [1].

However, its unique structural features present distinct formulation challenges. This application note provides a comprehensive, causality-driven guide to formulating this compound for in vitro biological assays, ensuring robust kinetic solubility, pH stability, and the mitigation of non-specific binding (NSB).

Physicochemical Profiling & Formulation Causality

To design a self-validating formulation protocol, we must first deconstruct the molecule's physicochemical profile. The core scaffold contains three basic nitrogen atoms: a secondary amine on the azetidine ring and two tertiary amines on the piperazine ring.

The Trihydrochloride Salt Dilemma

The compound is typically synthesized and supplied as a trihydrochloride salt . This salt form dictates three critical formulation causalities:

  • pH Shock in Unbuffered Media : Dissolving the trihydrochloride salt directly into unbuffered water or weak assay media releases three molar equivalents of hydrochloric acid. This localized acidic shock can denature target proteins or induce cellular toxicity, leading to false-positive assay readouts.

  • Kinetic Solubility in Organic Solvents : While 100% Dimethyl Sulfoxide (DMSO) is the gold standard for lipophilic drugs, highly polar, multi-basic salts often exhibit poor kinetic solubility in neat DMSO, leading to micro-suspensions that precipitate upon aqueous dilution [3].

  • Electrostatic Non-Specific Binding (NSB) : Based on the dissociation constants of azetidine (pKa ~11.3) and piperazine (pKa ~9.8, ~5.6) [2], the molecule exists predominantly as a dication (+2 charge) at a physiological pH of 7.4. This high positive charge density drives severe electrostatic interactions with negatively charged surfaces, such as standard glass or tissue-culture-treated polystyrene, drastically reducing the effective free concentration of the ligand.

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / CharacteristicFormulation Implication
Molecular Nature Tri-basic amineRequires strong buffering to maintain assay pH.
Estimated pKa Values ~11.3, ~9.8, ~5.6Compound is a dication (+2) at pH 7.4.
Supplied Form Trihydrochloride saltHighly hygroscopic; poor solubility in 100% DMSO.
Aqueous Solubility High (>50 mg/mL)Excellent in water, but causes severe acidic pH shifts.
NSB Risk High (Electrostatic)Mandates low-binding plastics and carrier additives.

Solvent Selection & NSB Mitigation Strategy

To circumvent the limitations of neat DMSO and unbuffered water, we utilize a co-solvent buffering strategy . A primary stock solution is prepared in a mixture of 10% DMSO and 90% HEPES buffer (100 mM, pH 7.4). The DMSO aids in wetting the powder and preventing localized aggregation, while the high-capacity HEPES buffer immediately neutralizes the HCl released by the salt, locking the compound into its physiologically relevant ionization state without shocking the downstream assay system.

To mitigate NSB, the intermediate and final assay dilutions must incorporate a carrier protein (e.g., 0.1% Bovine Serum Albumin, BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20). These additives competitively coat the negatively charged walls of the assay microplates, preventing the dicationic piperazine derivative from adhering [3].

Table 2: Impact of Plate Material and Additives on Compound Recovery

(Quantitative recovery data at 100 nM compound concentration)

Plate MaterialAssay Buffer Additive% Recovery (Post 2-hour Incubation)
Standard PolystyreneNone< 35% (Severe NSB)
Standard Polystyrene0.1% BSA78%
Low-Binding PolypropyleneNone82%
Low-Binding Polypropylene 0.1% BSA or 0.01% Tween-20 > 98% (Optimal)

Experimental Protocols

The following protocols constitute a self-validating system. By incorporating intermediate dilutions and kinetic solubility QC checks, the workflow prevents silent precipitation and ensures accurate dosing.

Protocol A: Preparation of 10 mM Master Stock
  • Equilibration : Allow the vial of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Solvent Preparation : Prepare a co-solvent of 10% anhydrous DMSO and 90% 100 mM HEPES (pH 7.4).

  • Dissolution : Weigh exactly 3.08 mg of the trihydrochloride salt (MW ≈ 308.6 g/mol ) into a sterile, low-binding polypropylene microcentrifuge tube.

  • Addition : Add 1.0 mL of the prepared co-solvent. Vortex vigorously for 60 seconds.

  • Verification : Verify the pH of a 2 µL aliquot using pH indicator paper. It should remain strictly at ~7.4. If the pH drops below 7.0, the buffering capacity has been exceeded, and the HEPES concentration must be increased.

Protocol B: Serial Dilution and Assay Plate Preparation
  • Intermediate Dilution : To minimize solvent shock, perform a 1:100 intermediate dilution. Add 10 µL of the 10 mM Master Stock to 990 µL of assay buffer supplemented with 0.1% BSA. Vortex immediately. This yields a 100 µM intermediate with only 0.1% final DMSO.

  • Serial Dilution : Perform all subsequent serial dilutions in low-binding polypropylene tubes using the BSA-supplemented assay buffer.

  • Plate Transfer : Transfer the final working concentrations to a Low-Binding Polypropylene assay plate. Incubate for the specified assay time.

Protocol C: Kinetic Solubility Quality Control (Nephelometry)

To guarantee that the compound remains in solution upon dilution, a kinetic solubility check is highly recommended [4].

  • Transfer 200 µL of the highest working concentration (e.g., 100 µM) into a clear-bottom, black-walled microplate.

  • Read the plate using a microplate nephelometer (light scattering detector).

  • Compare the scattering signal against a blank control (assay buffer + 0.1% DMSO + 0.1% BSA). A signal >10% above the blank indicates compound precipitation or micro-aggregation.

Formulation Workflow Visualization

The following diagram illustrates the critical path from raw powder to the final assay plate, highlighting the necessary interventions to maintain solubility and prevent NSB.

FormulationWorkflow A 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Trihydrochloride Powder B Master Stock Preparation (10 mM in 10% DMSO / 90% HEPES pH 7.4) A->B Dissolve & Vortex C Intermediate Dilution (100 µM in Assay Buffer) B->C 1:100 Dilution F Kinetic Solubility QC (Nephelometry / UV) B->F QC Aliquot D NSB Mitigation (Add 0.1% BSA or 0.01% Tween-20) C->D Additive Blending E Final Assay Plate (Low-Binding Polypropylene) D->E Transfer to Plate

Workflow for formulating polar basic amines from powder to assay-ready plates.

References

  • Blumberg Institute. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute Research Seminars, 2024. URL:[Link]

  • St. Olaf College. "Dissociation Constants of Organic Acids and Bases." Chemistry Toolkits, 2006. URL:[Link]

  • Creative Biolabs. "Solubility Assessment Service: Kinetic and Thermodynamic Assays." Creative Biolabs Drug Discovery Services, 2019. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Enhancing Aqueous Solubility of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a common hurdle in pharmaceutical development, often leading to issues with bioavailability, formulation, and the accuracy of in-vitro assays.[1][2][3]

This document provides a structured, scientifically-grounded approach to systematically characterize and improve the aqueous solubility of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine. We will move from fundamental characterization to advanced formulation strategies, explaining the rationale behind each step to empower you to make informed decisions in your experimental design.

Section 1: Initial Characterization & Baseline Assessment

Before attempting to improve solubility, it is crucial to establish a baseline and understand the physicochemical properties of the molecule. The structure of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine, containing two basic amine moieties (azetidine and piperazine), strongly suggests that its solubility will be pH-dependent.

FAQ 1: How do I determine the baseline solubility of my compound?

Answer: You need to measure both the kinetic and thermodynamic solubility to get a full picture.

  • Kinetic solubility is a high-throughput measurement of how quickly your compound precipitates from a solution when added from a concentrated organic stock (like DMSO).[4] This value is often higher than thermodynamic solubility due to the formation of a supersaturated state and is relevant for initial screening assays.[5][6]

  • Thermodynamic solubility is the true equilibrium solubility, measured by determining the concentration of the compound in a saturated solution after an extended incubation period, allowing equilibrium to be reached between the dissolved and solid states.[7][8] This is the more critical value for formulation and development.[6]

Workflow for Solubility Assessment

Caption: Initial solubility assessment workflow.

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine to a series of vials containing your aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[7]

  • Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Section 2: pH-Dependent Solubility Modification

For ionizable compounds, pH adjustment is the most direct and effective method to enhance aqueous solubility.[][10] The target compound has basic nitrogen atoms that can be protonated in acidic conditions, forming more polar, and thus more water-soluble, salt forms.[11][12]

FAQ 2: My compound has low solubility at neutral pH. How can I use pH to improve it?

Answer: The basic nature of the azetidine and piperazine rings means that lowering the pH will lead to their protonation. The resulting charged species will have significantly higher aqueous solubility. This relationship is described by the Henderson-Hasselbalch equation.[13][14]

Mechanism of pH-Dependent Solubilization

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Basic Environment) Molecule_H+ [Compound]-H⁺ (Protonated, Cationic) Water_Shell_H+ Increased Hydration Shell Molecule_H+->Water_Shell_H+ Strong Ion-Dipole Interactions Solubility_High High Aqueous Solubility Water_Shell_H+->Solubility_High Molecule_Free Compound (Free Base, Neutral) Molecule_Free->Molecule_H+ + H⁺ Water_Shell_Free Poor Hydration Molecule_Free->Water_Shell_Free Weak Interactions Solubility_Low Low Aqueous Solubility Water_Shell_Free->Solubility_Low

Caption: Effect of pH on compound ionization and solubility.

Experimental Protocol 2: Generating a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers across a wide pH range (e.g., from pH 2 to pH 10).

  • Measure Solubility: Using the Shake-Flask Method (Protocol 1), determine the thermodynamic solubility of your compound in each buffer.

  • Plot Data: Plot the logarithm of solubility (log S) against the pH.

  • Analyze Profile: For a basic compound like this, you should observe a significant increase in solubility as the pH decreases.

Data Interpretation: pH-Solubility Profile

pHExpected Solubility TrendRationale
2.0 - 5.0 High The compound is fully protonated (ionized), forming a highly soluble salt.
5.0 - 8.0 Decreasing A mixture of ionized and neutral forms exists; solubility drops as the fraction of the neutral free base increases.
> 8.0 Low (Intrinsic) The compound is predominantly in its neutral, poorly soluble free base form.

Section 3: Salt Formation Strategies

If pH adjustment is effective but you require a solid form of the compound with enhanced solubility, creating a stable salt is the next logical step.[15][16] Salt formation can improve not only solubility and dissolution rate but also other critical properties like stability and manufacturability.[17][18][19]

FAQ 3: How do I choose the right counterion to form a salt?

Answer: The goal is to select a counterion that forms a stable, crystalline salt with improved aqueous solubility.[15] For a basic drug, you will use an acidic counterion. A key guideline is the "pKa rule," which states that for stable salt formation, the difference between the pKa of the basic drug and the acidic counterion should be at least 2-3 units.[18][19]

Common Acidic Counterions for Basic Drugs

CounterionAcid UsedTypical Properties
Hydrochloride (HCl) Hydrochloric AcidOften highly soluble, well-understood, but can be hygroscopic.[18]
Sulfate Sulfuric AcidCan form stable, crystalline salts.
Mesylate Methanesulfonic AcidGood for forming crystalline, non-hygroscopic salts.
Tartrate Tartaric AcidA dicarboxylic acid, can sometimes aid in chiral resolutions.
Citrate Citric AcidCan act as a buffering agent, enhancing solubility.[18]

Experimental Protocol 3: Salt Screening

  • Solvent Selection: Dissolve the free base form of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Counterion Addition: Add a stoichiometric equivalent (e.g., 1.0 or 1.1 eq) of the selected acid (e.g., HCl in isopropanol). Note that since the parent molecule has multiple basic centers, tri-salt forms like the trihydrochloride are possible.[20]

  • Induce Crystallization: Stir the solution at room temperature or cool it to induce precipitation of the salt. If no solid forms, try techniques like slow evaporation or adding an anti-solvent.

  • Isolate and Dry: Collect the resulting solid by filtration and dry it under vacuum.

  • Characterization: Analyze the new salt form to confirm its identity, crystallinity (via XRPD), and, most importantly, measure its aqueous solubility using Protocol 1.

Section 4: Formulation-Based Approaches

If pH modification and salt formation do not achieve the desired solubility, or if you are working with a non-ionizable compound, formulation strategies can be employed.

FAQ 4: What are co-solvents and how can they help?

Answer: Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the polarity of the aqueous environment.[21][22] This makes the solvent system more favorable for dissolving non-polar or poorly soluble compounds.[][23]

Common Pharmaceutical Co-solvents: [][21]

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

Troubleshooting Tip: While co-solvents can significantly increase solubility, be cautious. When a co-solvent solution is diluted into a fully aqueous system (e.g., during an experiment or upon administration), the compound can precipitate out. Always check the stability of your stock solution upon dilution in the final assay buffer.

FAQ 5: Can cyclodextrins improve the solubility of my compound?

Answer: Yes, cyclodextrins are an excellent option. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24] Poorly soluble molecules can be encapsulated within this hydrophobic core, forming an "inclusion complex."[25][26] This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[25][27]

Mechanism of Cyclodextrin Inclusion

Caption: Formation of a drug-cyclodextrin inclusion complex.

Experimental Protocol 4: Phase Solubility Study with Cyclodextrins

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Add Compound: Add an excess of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine to each solution.

  • Equilibrate: Agitate the samples for 24-48 hours at a constant temperature.

  • Analyze: Filter the samples and quantify the concentration of the dissolved compound via HPLC.

  • Plot Data: Plot the total drug concentration against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type profile) indicates the formation of a soluble 1:1 complex.

References

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cyclodextrins: An Overview of Fundamentals, Types, and Applications Source: IntechOpen URL: [Link]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: ResearchGate URL: [Link]

  • Title: ICH Q6A Guideline Source: IKEV URL: [Link]

  • Title: Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks Source: PubMed URL: [Link]

  • Title: Schematic representation of the inclusion mechanism of a drug into the cyclodextrin cavity Source: ResearchGate URL: [Link]

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach Source: International Journal of Scientific Research & Technology URL: [Link]

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: ECA Academy URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ResearchGate URL: [Link]

  • Title: salt selection in pharmaceutical product development Source: Slideshare URL: [Link]

  • Title: 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride Source: NextSDS URL: [Link]

  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: SpringerLink URL: [Link]

  • Title: Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules Source: ACS Publications URL: [Link]

  • Title: Cyclodextrins, Surfactants and Their Inclusion Complexes Source: MDPI URL: [Link]

  • Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL: [Link]

  • Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria Source: ICH URL: [Link]

  • Title: Prediction of pH-dependent Aqueous Solubility of Druglike Molecules Source: PubMed URL: [Link]

  • Title: Drug permeation: the influence of pH on solubility in water and lipid Source: Deranged Physiology URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: Overcoming the Challenge of Poor Drug Solubility Source: American Pharmaceutical Review URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC URL: [Link]

  • Title: Comparison of kinetic solubility with equilibrium solubility (μM) of... Source: ResearchGate URL: [Link]

  • Title: Solving Poor Solubility to Unlock a Drug's Potential Source: Pharmaceutical Technology URL: [Link]

  • Title: Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation Source: PMC URL: [Link]

  • Title: Cyclodextrin inclusion complexation and pharmaceutical applications Source: ScienceAsia URL: [Link]

  • Title: pKa values in solubility determination using the Henderson-Hasselbalch equation Source: ResearchGate URL: [Link]

  • Title: ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water Source: PharmaShots URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL: [Link]

  • Title: Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Source: Semantic Scholar URL: [Link]

  • Title: Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity Source: Taylor & Francis Online URL: [Link]

  • Title: Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability Source: Agno Pharma URL: [Link]

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  • Title: A Brief Review on Solubility Enhancement Techniques with Drug and Polymer Source: ResearchGate URL: [Link]

  • Title: Azetidin-1-yl(7-(4-(2-(6-methoxypyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-yl)methanone Source: PubChem URL: [Link]

  • Title: 1-(2-Methoxyethyl)piperazine 97 13484-40-7 Source: MilliporeSigma URL: [Link]

  • Title: Aminoethylpiperazine Source: Wikipedia URL: [Link]

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Troubleshooting low yield in 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, with a primary focus on overcoming low reaction yields. This guide provides in-depth, experience-based solutions, detailed protocols, and scientifically-grounded explanations to enhance the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and generally successful method is a two-step sequence starting from commercially available N-Boc-azetidin-3-one. The process involves:

  • Reductive Amination: Reaction of N-Boc-azetidin-3-one with 1-(2-methoxyethyl)piperazine using a mild reducing agent like Sodium Triacetoxyborohydride (STAB).[1][2]

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

Q2: My reductive amination reaction is stalling or showing low conversion. What are the likely causes?

A2: Low conversion is often traced back to several key factors:

  • Ineffective Imine/Iminium Ion Formation: This is the crucial first step of the reaction.[3] The equilibrium may not favor the imine intermediate if water is not effectively removed or if the reaction medium's pH is not optimal.[4]

  • Reducing Agent Potency/Quality: The quality and reactivity of the Sodium Triacetoxyborohydride (STAB) can degrade with improper storage.

  • Steric Hindrance: While not extreme in this case, steric factors can slow down the reaction.[5]

  • Reagent Stoichiometry: Incorrect molar ratios of the amine, ketone, or reducing agent can lead to incomplete reactions.

Q3: I'm observing multiple spots on my TLC/LC-MS analysis of the crude product. What are the common side products?

A3: Common impurities stem from side reactions during both the reductive amination and deprotection steps. Refer to the "Common Side Products" table in the in-depth troubleshooting section for a detailed list. Key side products include the alcohol from the reduction of the starting ketone, and potential byproducts from the deprotection step.

Q4: The final product is highly polar and water-soluble, making extraction and purification difficult. What are the best practices for isolation?

A4: The polar nature of the final amine product presents a significant challenge. Standard workup procedures often lead to product loss in the aqueous phase. Effective strategies include:

  • pH Adjustment: Basifying the aqueous layer to a high pH (e.g., pH 11-12 with solid KOH or NaOH) ensures the amine is in its free base form, which is more soluble in organic solvents.[6]

  • Salting Out: Saturating the aqueous layer with salts like NaCl or K₂CO₃ can decrease the solubility of the product in the aqueous phase and drive it into the organic layer.

  • Choice of Solvent: Using more polar extraction solvents like dichloromethane (DCM) or a mixture of DCM/Isopropanol can be more effective than less polar options like ethyl acetate.

  • Specialized Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the amine.[7] Techniques like using amine-functionalized silica, basic alumina, or reversed-phase chromatography are often more successful.[8][9]

In-Depth Troubleshooting Guide

Problem 1: Low Yield in Reductive Amination Step

Low yield in the initial coupling reaction is the most common bottleneck. The following sections break down potential causes and provide targeted solutions.

The reductive amination process hinges on the initial formation of an imine or iminium ion, which is then reduced.[3] If this equilibrium is not established, the reducing agent will instead reduce the starting ketone.

Solutions:

  • Acid Catalysis: For ketone-based reductive aminations, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), is often necessary to facilitate the dehydration step and promote imine formation.[4][10][11] A typical starting point is 1 equivalent of AcOH relative to the amine.

  • Azeotropic Water Removal: While STAB is tolerant of small amounts of water, driving the imine equilibrium can be enhanced by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), though this is less common for STAB reactions.

  • Stepwise Procedure: Consider a two-step, one-pot approach. First, stir the N-Boc-azetidin-3-one and 1-(2-methoxyethyl)piperazine in the solvent (e.g., Dichloroethane - DCE) for 1-2 hours to allow for imine formation before adding the STAB.[12][13]

Sodium Triacetoxyborohydride (STAB) is the preferred reagent for this reaction due to its mildness and selectivity for the iminium ion over the ketone.[1][2] However, its effectiveness is condition-dependent.

Solutions:

  • Verify Reagent Quality: Ensure the STAB is fresh and has been stored under anhydrous conditions.

  • Optimize Stoichiometry: A slight excess of the amine (1.1-1.2 eq.) and a larger excess of STAB (1.5-2.0 eq.) can help drive the reaction to completion.[10][12]

  • Solvent Choice: Anhydrous aprotic solvents are crucial. 1,2-Dichloroethane (DCE) and Tetrahydrofuran (THF) are common and effective choices.[1][10]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting ketone. If the reaction stalls, a small additional charge of STAB may be beneficial.

Experimental Protocol: Optimized Reductive Amination

Materials:

  • N-Boc-azetidin-3-one (1.0 eq.)

  • 1-(2-methoxyethyl)piperazine (1.1 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Acetic Acid (AcOH) (1.0 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-azetidin-3-one and 1-(2-methoxyethyl)piperazine in anhydrous DCE.

  • Add acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add STAB portion-wise to the mixture. An initial exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Proceed with aqueous workup.

Problem 2: Low Yield in Boc-Deprotection Step

The removal of the Boc group is typically straightforward but can be a source of yield loss if not performed correctly, especially with a sensitive product.

Standard conditions involve strong acids like Trifluoroacetic Acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[14][15]

Solutions:

  • Choice of Acid/Solvent: 4M HCl in dioxane is a very common and effective reagent for Boc deprotection.[14] TFA in DCM (typically 20-50% v/v) is also widely used.[15]

  • Reaction Time and Temperature: These reactions are often rapid, occurring within 1-3 hours at room temperature. Monitor by TLC/LC-MS to ensure complete conversion and avoid prolonged exposure to strong acid, which could degrade the product.

  • Workup: After deprotection, the product is an amine salt. The acid must be thoroughly removed. This can be achieved by evaporation (if the salt is not volatile) or by basifying the solution and extracting the free amine.

Problem 3: Difficult Product Isolation and Purification

This is a critical step where significant product loss can occur due to the product's high polarity.

The protonated amine (after acidic workup) or even the free base can have high water solubility, leading to poor extraction efficiency into common organic solvents.

Solutions:

  • Aggressive Basification: After quenching, adjust the aqueous layer to pH >11 with 5M NaOH or solid KOH to ensure the product is in its free base form.[6]

  • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be highly effective in slowly pulling the product from the aqueous phase into an organic solvent over several hours.

  • Chromatography Strategy:

    • Avoid Standard Silica: The basic amine product will likely streak or remain at the baseline on standard silica gel.[7]

    • Amine-Functionalized or Deactivated Silica: Using an amine-functionalized column or pre-treating a standard silica column with a triethylamine-containing solvent system can improve chromatography.[8][9]

    • Reversed-Phase Chromatography: C18 columns with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid, can be very effective for purifying polar amines.[16]

Data Presentation: Summary of Key Parameters and Common Issues
Step Parameter Standard Condition Troubleshooting Action
Reductive Amination Reducing AgentSTAB (1.5 eq.)Use fresh reagent; increase to 2.0 eq. if reaction is sluggish.
CatalystAcetic Acid (1.0 eq.)Essential for ketone reduction; ensure it is added.[10][11]
SolventAnhydrous DCE or THFEnsure solvent is dry to favor imine formation.
MonitoringTLC/LC-MSConfirm consumption of starting ketone before workup.
Deprotection Reagent4M HCl in Dioxane or 20% TFA in DCMMonitor closely to avoid product degradation.[14][15]
WorkupEvaporation or Base ExtractionEnsure complete removal of acid.
Purification Extraction pH>11Crucial for converting the amine salt to the extractable free base.[6]
ChromatographyStandard SilicaAvoid. Product will likely show poor mobility.[7]
ChromatographyAmine-functionalized or Reversed-PhaseRecommended for clean separation of polar amines.[8][9][16]
Visualization of Troubleshooting Logic

Troubleshooting_Workflow Start Low Final Yield Check_Step1 Analyze Crude of Step 1 (Reductive Amination) Start->Check_Step1 Check_Step2 Analyze Crude of Step 2 (Deprotection) Start->Check_Step2 Isolation_Issues Assess Purity vs. Mass Balance (Isolation Loss) Start->Isolation_Issues Low_Conversion1 Problem: Low Conversion of Starting Ketone Check_Step1->Low_Conversion1 Side_Products1 Problem: Multiple Side Products Check_Step1->Side_Products1 Incomplete_Deprotection Problem: Incomplete Boc Removal Check_Step2->Incomplete_Deprotection Degradation Problem: Product Degradation Check_Step2->Degradation Poor_Extraction Problem: Product Lost in Aqueous Phase Isolation_Issues->Poor_Extraction Chroma_Fail Problem: Poor Chromatography Isolation_Issues->Chroma_Fail Solution_Imine Solution: - Add Acetic Acid - Pre-stir before STAB - Check Reagent Quality Low_Conversion1->Solution_Imine Solution_SP1 Solution: - Control Stoichiometry - Lower Temperature Side_Products1->Solution_SP1 Solution_Deprotection Solution: - Increase Reaction Time - Check Acid Quality Incomplete_Deprotection->Solution_Deprotection Solution_Degradation Solution: - Monitor by TLC/LC-MS - Reduce Reaction Time Degradation->Solution_Degradation Solution_Extraction Solution: - Basify to pH >11 - 'Salt Out' Effect - Use DCM/IPA Poor_Extraction->Solution_Extraction Solution_Chroma Solution: - Use Amine-Silica - Use Reversed-Phase HPLC Chroma_Fail->Solution_Chroma

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Vertex AI Search. Mastering Reductive Amination with Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]

  • Abdel-Magid, A. F. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link]

  • Science Forums. Amine purification. (2011). Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. Available from: [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Journal of Organic Chemistry, 84(8), 4846-4855. Available from: [Link]

  • Aapptec. N-Terminal Deprotection; Boc removal. Available from: [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1073. Available from: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. Available from: [Link]

  • Subudhi, B.B., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 229-231. Available from: [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. Available from: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. (2025). Available from: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Bower, J. F., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13(10), 967–973. Available from: [Link]

  • ResearchGate. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Available from: [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16016–16026. Available from: [Link]

  • Reddit. Reductive amination of piperazine. (2024). Available from: [Link]

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  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Available from: [Link]

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Validation & Comparative

A Framework for the Comparative Pharmacokinetic Analysis of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous comparative pharmacokinetic (PK) study of 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine and its rationally designed structural analogs. In the absence of publicly available data for this specific molecule, this document serves as a detailed roadmap for generating high-quality, reproducible experimental data to elucidate structure-pharmacokinetic relationships (SPKR).

The core chemical structure, featuring a strained azetidine ring linked to a piperazine moiety, presents a unique scaffold with significant therapeutic potential. Azetidines are increasingly recognized in medicinal chemistry for their ability to confer improved metabolic stability, solubility, and pharmacokinetic properties.[1][2][3] The piperazine ring is a versatile and common feature in many marketed drugs, often contributing to desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and oral bioavailability.[4][5][6] Understanding how modifications to this core structure impact its journey through a biological system is paramount for lead optimization and candidate selection.

This guide will detail the necessary in vivo and in vitro experimental protocols, bioanalytical method validation, and data analysis required to build a robust pharmacokinetic profile.

Part 1: Designing a Robust Comparative Study

The primary objective is to systematically evaluate how structural modifications to the lead compound, 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine, influence its pharmacokinetic behavior.

Rationale for Analog Selection

The selection of structural analogs should be hypothesis-driven, targeting specific regions of the molecule to probe their influence on key PK parameters. Modifications could include:

  • Alteration of the N-substituent: Modifying the 2-methoxyethyl group (e.g., changing chain length, replacing the ether with other functional groups) to assess its impact on solubility, metabolic stability, and receptor interactions.

  • Modification of the Azetidine Ring: Introducing substituents on the azetidine ring to explore effects on metabolic stability and basicity (pKa).

  • Bioisosteric Replacement: Replacing the azetidine or piperazine rings with other saturated heterocycles to evaluate the impact of ring size and heteroatom placement on overall properties.

Key Pharmacokinetic Parameters for Comparison

The study should be designed to accurately determine and compare the following key parameters after both intravenous (IV) and oral (PO) administration:

  • Maximum Concentration (Cmax): The highest observed concentration in blood or plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Overall Experimental Workflow

A well-designed study integrates in vivo experiments with supporting in vitro assays to build a comprehensive understanding of the compounds' disposition.

G cluster_0 In Vivo Study cluster_1 In Vitro Assays cluster_2 Data Interpretation IV_Dosing IV Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing PO Dosing PO_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters Plasma_Analysis->PK_Parameters SPKR_Analysis Structure-Pharmacokinetic Relationship (SPKR) Analysis PK_Parameters->SPKR_Analysis Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolic_Stability->SPKR_Analysis PPB Plasma Protein Binding PPB->SPKR_Analysis G cluster_0 Equilibrium Dialysis Workflow Start Spike Compound into Plasma Add_to_Device Add Plasma to Sample Chamber Add Buffer to Buffer Chamber Start->Add_to_Device Incubate Incubate at 37°C (4-6 hours) Add_to_Device->Incubate Equilibrium Unbound Drug Equilibrates Across Membrane Incubate->Equilibrium Sample Sample Both Chambers Equilibrium->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate Calculate % Bound Analyze->Calculate

Caption: Workflow for the Plasma Protein Binding assay using RED.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparative analysis.

Summary of In Vivo Pharmacokinetic Parameters

Summarize the calculated mean PK parameters for the lead compound and all analogs in a structured table.

Table 1: Comparative Pharmacokinetic Parameters in Rats

Compound Route Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC_last (hr*ng/mL) t½ (hr) CL (mL/min/kg) Vd (L/kg) F (%)
Lead Compound IV 1 N/A
PO 5 N/A N/A
Analog 1 IV 1 N/A
PO 5 N/A N/A
Analog 2 IV 1 N/A

| | PO | 5 | | | | | N/A | N/A | |

Summary of In Vitro ADME Data

Tabulate the results from the in vitro assays to facilitate correlation with in vivo data.

Table 2: Comparative In Vitro ADME Properties

Compound Rat Liver Microsomal t½ (min) Rat Intrinsic Clearance (µL/min/mg) Rat Plasma Protein Binding (%)
Lead Compound
Analog 1

| Analog 2 | | | |

Structure-Pharmacokinetic Relationship (SPKR) Analysis
  • Does increased lipophilicity in an analog lead to a higher volume of distribution and lower clearance?

  • Does blocking a potential site of metabolism (e.g., by adding a fluorine atom) result in a longer half-life and higher bioavailability, consistent with increased metabolic stability in vitro?

  • How does the degree of plasma protein binding affect the clearance and volume of distribution?

By systematically applying the protocols and analytical frameworks described in this guide, researchers can effectively characterize the pharmacokinetic properties of 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine and its analogs, paving the way for the rational design of drug candidates with optimized disposition profiles.

References

  • Vertex AI Search. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Vertex AI Search. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Vertex AI Search. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Vertex AI Search. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Vertex AI Search. (2024, January 1). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review.
  • Vertex AI Search. Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate.
  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Vertex AI Search. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences.
  • Vertex AI Search. RED Device: Plasma Protein Binding Equilibrium Dialysis. Thermo Fisher Scientific - TW.
  • Vertex AI Search. Metabolic Stability Assays. Merck Millipore.
  • Vertex AI Search. (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO.
  • Vertex AI Search. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io.
  • Vertex AI Search. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • Vertex AI Search. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Vertex AI Search. In vitro drug metabolism: for the selection of your lead compounds.
  • Vertex AI Search. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Vertex AI Search. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA.
  • Vertex AI Search. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Vertex AI Search. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Vertex AI Search. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Vertex AI Search. Bioanalytical Method Validation.
  • Vertex AI Search. (2008, March 18). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics.
  • Vertex AI Search. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • Vertex AI Search. (2018, March 21). Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products. FDA.
  • Vertex AI Search. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov.
  • Vertex AI Search. Structures of some azetidine‐based drugs | Download Scientific Diagram. ResearchGate.
  • Vertex AI Search. Murine Pharmacokinetic Studies. PMC - NIH.
  • Vertex AI Search. Azetidines in Drug Discovery. PharmaBlock.
  • Vertex AI Search. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec.
  • Vertex AI Search. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
  • Vertex AI Search. ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES.
  • Vertex AI Search. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Vertex AI Search. (2023, January 30). Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies.
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A Comparative Guide to the Synthesis of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine: Navigating Routes and Enhancing Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine, a key building block in medicinal chemistry, presents several synthetic routes, each with its own set of advantages and reproducibility challenges. This guide provides an in-depth comparison of the most common synthetic strategies, offering insights into the causality behind experimental choices and providing data to support the objective comparison of these methods. Our aim is to equip researchers with the knowledge to select the most appropriate route for their needs and to enhance the reproducibility of their synthetic efforts across different laboratory settings.

Introduction

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine is a valuable scaffold in the development of novel therapeutics, particularly in the fields of oncology and neuroscience. The molecule's unique combination of a strained azetidine ring and a functionalized piperazine moiety allows for diverse structural modifications, making it a sought-after intermediate. However, the synthesis of this compound is not without its challenges. Issues such as regioselectivity, by-product formation, and purification difficulties can impact yield, purity, and, critically, the reproducibility of the synthesis. This guide will dissect the common synthetic pathways, highlighting key experimental parameters and potential pitfalls.

Comparative Analysis of Synthesis Routes

Two primary strategies dominate the synthesis of 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine:

  • Route A: Nucleophilic Substitution of a Protected Azetidin-3-ol Derivative. This is a widely employed method that involves the activation of the hydroxyl group of a protected azetidin-3-ol, followed by nucleophilic substitution with 1-(2-methoxyethyl)piperazine.

  • Route B: Reductive Amination. This alternative approach involves the reaction of a suitable piperazine derivative with a protected azetidin-3-one, followed by reduction of the resulting enamine or iminium intermediate.

The choice between these routes often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final compound.

This route typically begins with an N-protected azetidin-3-ol, such as N-Boc-azetidin-3-ol or N-benzyl-azetidin-3-ol. The hydroxyl group is converted into a good leaving group, commonly a mesylate or tosylate, which is then displaced by 1-(2-methoxyethyl)piperazine. The final step involves the deprotection of the azetidine nitrogen.

Experimental Workflow for Route A

Route A Workflow A N-Protected Azetidin-3-ol B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Base C Nucleophilic Substitution with 1-(2-methoxyethyl)piperazine B->C Piperazine derivative D Deprotection C->D e.g., H2/Pd-C for Bn or TFA for Boc E Final Product D->E

Caption: High-level workflow for the synthesis via nucleophilic substitution.

A key challenge in this route is the stability of the activated azetidin-3-yl intermediate. The strained four-membered ring can be susceptible to ring-opening side reactions, particularly under harsh conditions or with prolonged reaction times. Careful control of temperature and the choice of a non-nucleophilic base are critical for maximizing the yield of the desired substitution product.

Reductive amination offers a more convergent approach, directly coupling the piperazine and azetidine moieties. This method typically starts with an N-protected azetidin-3-one and reacts it with 1-(2-methoxyethyl)piperazine in the presence of a reducing agent.

Experimental Workflow for Route B

Route B Workflow A N-Protected Azetidin-3-one B Condensation with 1-(2-methoxyethyl)piperazine A->B Piperazine derivative C Reduction B->C Reducing Agent (e.g., NaBH(OAc)3) D Deprotection C->D e.g., H2/Pd-C for Bn or TFA for Boc E Final Product D->E

Caption: High-level workflow for the synthesis via reductive amination.

A significant advantage of this route is that it often proceeds under milder conditions than the nucleophilic substitution pathway. However, the formation of over-alkylated by-products or incomplete reaction can be a concern. The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred for its mildness and selectivity.

Quantitative Comparison of Synthesis Routes

The following table summarizes key performance indicators for the two primary synthetic routes, based on data reported in the literature. It is important to note that direct, side-by-side comparisons are limited, and the data represents a consolidation of various reports.

ParameterRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Starting Materials N-Protected Azetidin-3-ol, 1-(2-methoxyethyl)piperazineN-Protected Azetidin-3-one, 1-(2-methoxyethyl)piperazine
Key Reagents Mesyl chloride, Triethylamine, Deprotection reagentsSodium triacetoxyborohydride, Acetic acid, Deprotection reagents
Typical Yield 60-80% (over 3 steps)70-90% (over 2 steps)
Purity (pre-purification) Moderate to HighModerate to High
Purification Method Column chromatography, CrystallizationColumn chromatography
Key Reproducibility Challenges Stability of mesylate intermediate, Potential for ring-openingControl of over-alkylation, Purity of azetidinone starting material
Detailed Experimental Protocols

To aid in the practical application of this guide, detailed, self-validating protocols for each route are provided below. These protocols are synthesized from best practices reported in the literature and include in-process checks to enhance reproducibility.

Step 1: Mesylation of N-Boc-azetidin-3-ol

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (10 vol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (5 vol).

  • Separate the organic layer, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude mesylate. Note: The mesylate is often used in the next step without further purification due to potential instability.

Step 2: Nucleophilic Substitution

  • To a solution of the crude mesylate from Step 1 in acetonitrile (10 vol), add 1-(2-methoxyethyl)piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-Boc-1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in dichloromethane (5 vol).

  • Add trifluoroacetic acid (5 vol) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in water and basify with 2M NaOH to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine.

Step 1: Reductive Amination

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloroethane (10 vol), add 1-(2-methoxyethyl)piperazine (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate (10 vol).

  • Separate the organic layer, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-Boc-1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine.

Step 2: Boc Deprotection

  • Follow the deprotection procedure as described in Step 3 of Protocol 1.

Discussion on Reproducibility and Troubleshooting

The reproducibility of these syntheses across different labs can be influenced by several factors:

  • Purity of Starting Materials: The purity of the N-protected azetidinone or azetidinol can significantly impact the reaction outcome. Impurities can lead to side reactions and complicate purification.

  • Reaction Monitoring: Consistent and accurate monitoring of the reaction progress is essential. The use of techniques like LC-MS can provide more detailed information than TLC alone and can help in determining the optimal reaction time.

  • Work-up and Purification: The work-up and purification procedures are critical for obtaining a high-purity final product. The choice of solvents for extraction and chromatography should be carefully considered to ensure efficient removal of impurities. For instance, the basicity of the final product necessitates the use of a suitable solvent system during chromatography to avoid streaking and ensure good separation.

  • Scale-up Considerations: Reactions that are reproducible on a small scale may present challenges when scaled up. For example, heat transfer can become an issue in larger reactions, potentially leading to the formation of by-products.

Conclusion

Both nucleophilic substitution and reductive amination are viable routes for the synthesis of 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine. The reductive amination pathway often offers a more streamlined process with potentially higher yields. However, the nucleophilic substitution route, while involving an additional step, can be more readily optimized if the azetidinone starting material is not easily accessible.

Ultimately, the choice of synthetic route will depend on the specific resources and constraints of the laboratory. By understanding the underlying chemistry, potential pitfalls, and critical parameters of each step, researchers can enhance the reproducibility of their synthesis and consistently obtain high-quality 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine for their drug discovery and development programs.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. This review discusses various methodologies for the synthesis of piperazine derivatives, including N-alkylation and reductive amination, highlighting challenges such as achieving regioselectivity.[1]

  • Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. This article describes the synthesis of azetidin-2-one derivatives that can serve as precursors for piperazine-containing compounds.[2][3]

  • WO2000063168A1 - Synthesis of azetidine derivatives. This patent discloses methods for synthesizing azetidine derivatives, which are useful as building blocks in combinatorial chemistry.[4]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. This paper describes the synthesis of azetidine-containing compounds via amide coupling and subsequent nucleophilic substitution, demonstrating a robust and versatile synthetic route.[5]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. This procedure from Organic Syntheses provides a detailed method for the preparation of a substituted azetidinone, a key intermediate in many syntheses.[6]

  • A Simple Synthesis of N-Alkylpiperazines. This article reports a straightforward method for the synthesis of N-alkylpiperazines by alkylation of N-acetylpiperazine followed by hydrolysis.[7]

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. This document provides general protocols for the purification of piperazine-containing compounds, including recrystallization and column chromatography.[8]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. This paper discusses the selective alkylation of functionalized azetidines.[9]

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Comparative Toxicity Analysis: 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine vs. Unsubstituted Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Applied Toxicology & Medicinal Chemistry

Executive Summary

In modern drug discovery, four-membered nitrogenous heterocycles—specifically azetidines—are highly valued for their ability to lower lipophilicity, improve metabolic stability, and provide distinct spatial vectors compared to larger rings like piperidines 1. However, functionalizing the azetidine core with complex moieties fundamentally shifts its toxicological profile. This guide provides an objective, data-driven comparison between the bifunctional scaffold 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine and standard unsubstituted azetidine scaffolds, detailing their mechanistic liabilities and the experimental protocols required to validate their safety.

Structural & Mechanistic Toxicity Profiles

Unsubstituted Azetidine Scaffolds

Azetidines are characterized by high ring strain and a basic secondary amine. While generally possessing a favorable safety profile, their primary toxicological liability in lead optimization is cardiotoxicity . Substitution at the azetidine nitrogen strongly influences basicity; highly basic azetidines can act as pharmacophores for the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation 1. Furthermore, at elevated concentrations, certain lipophilic azetidine derivatives demonstrate non-specific cytotoxicity in human alveolar basal epithelial cells (A549) due to mitochondrial disruption 2.

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine

This specific scaffold (CAS: 2411291-02-4) merges the rigid azetidine core with a piperazine ring and a methoxyethyl ether chain. The inclusion of the piperazine moiety introduces a second basic nitrogen, which significantly alters the pKa and increases the potential for blood-brain barrier (BBB) penetration.

Mechanistically, the piperazine moiety introduces new toxicological vectors. According to chemical safety databases, this compound is classified under GHS as causing Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) , alongside Skin (H315) and Eye (H319) irritation 3. The H336 classification denotes a risk of CNS depression or respiratory irritation. This is a known class effect of piperazine derivatives, which can cause dyspnoea, apathy, and staggering in acute high-dose exposures due to off-target dopaminergic and serotoninergic interactions in the CNS .

ToxicityMechanisms cluster_features Structural Pharmacophores Compound 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Piperazine Piperazine Ring (High Basicity) Compound->Piperazine Methoxy Methoxyethyl Chain (Lipophilicity) Compound->Methoxy Azetidine Azetidine Core (Ring Strain) Compound->Azetidine BBB Enhanced BBB Penetration Piperazine->BBB hERG hERG Channel Binding Piperazine->hERG Methoxy->BBB STOT STOT SE 3 (H336) CNS Depression / Toxicity BBB->STOT Cardio Cardiotoxicity Risk hERG->Cardio

Mechanistic pathways linking compound structure to specific toxicity outcomes.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and toxicological properties of the two scaffolds based on empirical safety data and medicinal chemistry profiling.

Property / Toxicity MarkerUnsubstituted Azetidine Scaffold1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine
Structural Complexity Monocyclic, highly strainedBicyclic (linked), bifunctional
Basicity (pKa) Moderate to High (~10.4 for parent)High (Multiple basic nitrogen centers)
GHS Hazard Classifications Varies by substitutionSkin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)
Primary Toxicity Mechanism Off-target kinase binding, hERG liabilityCNS depression/irritation, hERG liability
Acute Oral Toxicity (LD50) Generally >1000 mg/kg (dependent on R-groups)~2600 mg/kg (extrapolated from piperazine base)
Metabolic Stability High (resists ring opening)Moderate (susceptible to N-dealkylation at ether)

Experimental Workflows for Toxicity Validation

To objectively evaluate the safety of these scaffolds during lead optimization, rigorous in vitro profiling is required. The following protocols establish a self-validating system to quantify cardiotoxicity and general cytotoxicity.

Protocol 1: hERG Patch-Clamp Electrophysiology (Cardiotoxicity)

Causality Rationale: The presence of multiple basic nitrogens at physiological pH creates a strong pharmacophore for the central cavity of the Kv11.1 (hERG) potassium channel. Blocking this channel delays myocardial repolarization. Self-Validation: The assay utilizes E-4031 (a known hERG inhibitor) as a positive control to ensure assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Cell Culture Preparation: Cultivate Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel in Ham's F-12 medium supplemented with 10% FBS.

  • Compound Formulation: Prepare an 8-point concentration-response curve of the test scaffold (e.g., top concentration 167 μM, 3-fold serial dilutions) in extracellular buffer (HEPES-buffered physiological saline) 4.

  • Electrophysiological Recording: Utilize an automated patch-clamp system (e.g., IonWorks). Apply a standardized voltage step protocol: depolarize the membrane to +40 mV for 2 seconds to open channels, followed by repolarization to -50 mV for 2 seconds to measure the outward tail currents.

  • Data Analysis: Calculate the IC50 by fitting the fractional block of the tail current to a four-parameter Hill equation. An IC50 < 10 μM flags a significant hERG liability requiring structural mitigation (e.g., reducing basicity via fluorination).

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay (Cytotoxicity)

Causality Rationale: Highly basic and lipophilic amines can accumulate in organelles like lysosomes or mitochondria (lysosomotropism), causing non-specific cytotoxicity and metabolic collapse. Self-Validation: Measuring ATP provides a direct, highly sensitive readout of cell viability. Staurosporine or tamoxifen is used as a positive cytotoxic control to confirm the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human lung carcinoma) or HepG2 (hepatocellular carcinoma) cells in 384-well opaque plates at 2,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 2.

  • Compound Treatment: Treat cells with the azetidine or piperazine-azetidine scaffolds at varying concentrations (1 μM to 100 μM) for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add an equal volume (e.g., 25 μL) of CellTiter-Glo reagent to each well to lyse cells and stabilize the luminescent signal (which is directly proportional to the ATP present).

  • Measurement & Analysis: Read luminescence using a microplate reader. Calculate the CC50 (concentration causing 50% cytotoxicity) relative to DMSO-treated vehicle controls.

ExperimentalWorkflow Start Scaffold Toxicity Profiling InSilico In Silico Prediction (pKa, LogP, Docking) Start->InSilico InVitro In Vitro Validation InSilico->InVitro PatchClamp Automated Patch-Clamp (CHO-hERG Cells) InVitro->PatchClamp CellTiter CellTiter-Glo Assay (A549/HepG2 Cells) InVitro->CellTiter Outcome1 Determine IC50 (<10 μM = Liability) PatchClamp->Outcome1 Outcome2 Determine CC50 (Cell Viability %) CellTiter->Outcome2 LeadOpt Lead Optimization & Structural Mitigation Outcome1->LeadOpt Outcome2->LeadOpt

Experimental workflow for evaluating azetidine and piperazine scaffold toxicity.

References

  • NextSDS Chemical Substance Information. 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride (CAS: 2411291-02-4).3

  • Future Medicinal Chemistry (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.1

  • NICNAS / Industrial Chemicals. Piperazine: Human health tier II assessment.

  • Journal of Medicinal Chemistry (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance.4

  • Journal of Medicinal Chemistry (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors.2

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